molecular formula C13H14N2O2 B2883736 2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetonitrile CAS No. 51054-41-2

2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetonitrile

Cat. No.: B2883736
CAS No.: 51054-41-2
M. Wt: 230.267
InChI Key: KHZAKBHKVKPSDN-QDEBKDIKSA-N
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Description

Structure and Synthesis 2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetonitrile (CAS: 43052-77-3) is a heterocyclic nitrile derivative featuring a fused isoquinoline core substituted with two methoxy groups at positions 6 and 5. Its molecular formula is C₁₃H₁₄N₂O₂, with a molecular weight of 230.27 g/mol . The compound is synthesized via nucleophilic substitution or condensation reactions. For instance, it serves as a precursor in the synthesis of pyrido[2,1-a]isoquinolines and other fused heterocycles when reacted with ethyl cyanoacrylates or 2-aminobenzimidazole in acetonitrile under reflux conditions .

Properties

IUPAC Name

(2Z)-2-(6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-ylidene)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-16-12-7-9-4-6-15-11(3-5-14)10(9)8-13(12)17-2/h3,7-8,15H,4,6H2,1-2H3/b11-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZAKBHKVKPSDN-JYOAFUTRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCNC2=CC#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C\2C(=C1)CCN/C2=C\C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetonitrile typically involves the following steps:

  • Starting Materials: Initial reagents such as 6,7-Dimethoxyisoquinoline and acetonitrile.

  • Reaction Conditions: The condensation reaction is usually carried out under basic conditions with a suitable catalyst.

  • Intermediate Products: Various intermediates may be formed, which are subsequently converted into the final product.

Industrial Production Methods

In an industrial context, the production involves:

  • Optimization of Reaction Conditions: To maximize yield and purity.

  • Scaling Up: Ensuring the process is efficient and cost-effective at a larger scale.

  • Purification: Techniques such as crystallization or chromatography are used to purify the compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

  • Reduction: It may be reduced using agents like sodium borohydride.

  • Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminium hydride.

  • Substitution: Reagents like alkyl halides, under controlled conditions.

Major Products

  • From Oxidation: Typically, oxidized derivatives of the dimethoxy groups.

  • From Reduction: Reduced forms with potential hydrogen addition.

  • From Substitution: Various substituted analogs depending on the reagents used.

Scientific Research Applications

2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetonitrile finds applications in:

  • Chemistry: Used as a building block in the synthesis of complex organic molecules.

  • Biology: Explored for its potential bioactivity in various biological assays.

  • Medicine: Investigated for its potential therapeutic properties.

  • Industry: Utilized in the manufacturing of specialized chemicals.

Mechanism of Action

The compound's mechanism of action is primarily influenced by:

  • Molecular Targets: It interacts with specific enzymes or receptors.

  • Pathways: It may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The compound is compared to its derivatives and related isoquinoline-based nitriles synthesized in the same studies (Table 1):

Table 1: Structural and Physical Properties of Analogues

Compound Name Molecular Formula Melting Point (°C) Yield (%) Key Functional Groups
2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile (Parent) C₁₃H₁₄N₂O₂ CN, OCH₃
3-Dimethylamino-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acrylonitrile (5) C₁₆H₁₉N₃O₂ 155 85 CN, N(CH₃)₂, OCH₃
4-Amino-3-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-benzo[4,5]imidazo[1,2-a]pyrimidine (11) C₂₁H₁₉N₅O₂ 222 75 CN, NH₂, fused benzimidazole
3-Benzoyl-4-imino-9,10-dimethoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinoline-1-carbonitrile (15e) C₂₅H₂₁N₃O₃ 210 80 CN, COPh, OCH₃
3-(Benzothiazol-2-yl)-4-imino-9,10-dimethoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinoline-1-carbonitrile (17a) C₂₄H₁₈N₄O₂S 266 81 CN, benzothiazole, OCH₃
Reactivity and Functional Diversity
  • Parent Compound: Reacts with DMFDMA (dimethylformamide dimethyl acetal) to form enaminonitriles (e.g., compound 5), which further undergo cyclization with nucleophiles like 2-aminobenzimidazole to yield fused pyrimidines (e.g., 11) .
  • Pyridoisoquinoline Derivatives: Reaction with ethyl cyanoacrylates produces pyrido[2,1-a]isoquinolines (e.g., 15a–g), which exhibit enhanced aromaticity and stability due to extended conjugation .
  • Carboxamide/Sulfonyl Analogues: Compounds like 6f (6,7-dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide) and 6e (sulfonyl derivative) demonstrate altered solubility and electronic properties due to electron-withdrawing substituents .
Spectroscopic and Physical Trends
  • Melting Points: Derivatives with fused aromatic systems (e.g., 11, 15e, 17a) exhibit higher melting points (>200°C) compared to non-fused analogues (e.g., 5 at 155°C), reflecting increased molecular rigidity .
  • Yields : Reactions involving cyclization (e.g., 15a–g ) typically achieve 70–85% yields, while substitutions (e.g., sulfonation in 6e ) require optimized conditions for comparable efficiency .

Critical Analysis of Research Findings

  • Synthetic Flexibility : The parent compound’s nitrile group enables diverse functionalization, but steric hindrance from methoxy groups limits reactivity at the 6,7-positions .
  • Thermal Stability: Fused derivatives (e.g., 15e, 17a) demonstrate superior thermal stability compared to non-cyclic analogues, making them candidates for materials science applications .
  • Limitations: Many analogues lack comprehensive toxicity profiles, necessitating further safety studies (e.g., 6d–h in are cited as “known compounds” without detailed data) .

Data Tables

Table 2: Comparative Spectroscopic Data

Compound IR (CN, cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Parent 2205 3.78 (s, OCH₃), 2.8–3.5 (m, CH₂), 4.2 (s, CH) 115.5 (CN), 56.1 (OCH₃), 25.8 (CH₂)
5 2198 3.80 (s, OCH₃), 3.10 (s, N(CH₃)₂) 116.2 (CN), 55.9 (OCH₃), 40.1 (N(CH₃)₂)
15e 2210 3.85 (s, OCH₃), 7.4–8.1 (m, Ar-H) 116.8 (CN), 168.5 (CO), 56.3 (OCH₃)

Biological Activity

2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C13H14N2O2
  • Molecular Weight : 234.26 g/mol
  • CAS Number : 160446-15-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer and other diseases. The following mechanisms have been identified:

  • Inhibition of Protein Arginine Methyltransferase 5 (PRMT5) :
    • PRMT5 is implicated in the epigenetic regulation of gene expression, particularly in hematological cancers. Compounds similar to this compound have shown potent inhibition of PRMT5 with IC50 values around 8.5 nM, making them promising candidates for cancer therapy .
  • Multidrug Resistance (MDR) Reversal :
    • The compound has been evaluated for its ability to inhibit P-glycoprotein (P-gp), a key player in drug resistance mechanisms. Certain derivatives demonstrated significant MDR reversal activity, enhancing the efficacy of chemotherapeutic agents like doxorubicin .

Antitumor Activity

Research indicates that derivatives of this compound exhibit notable antitumor effects. For example:

  • Case Study : A derivative showed anti-proliferative activity against MV4-11 leukemia cells with a GI50 value of 18 nM and demonstrated significant tumor growth inhibition in xenograft models .

Antimicrobial Properties

Some studies suggest that compounds within this chemical class possess antimicrobial properties, although specific data on this compound itself remain limited.

Data Summary Table

Activity Type Mechanism/Target IC50/GI50 Values References
PRMT5 InhibitionProtein Arginine Methyltransferase 5IC50 = 8.5 nM
Antitumor ActivityMV4-11 CellsGI50 = 18 nM
Multidrug Resistance ReversalP-glycoproteinEC50 = 46.2 nM
Antimicrobial PropertiesVarious TargetsNot specified

Q & A

Q. What are the common synthetic routes for 2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetonitrile and its derivatives?

The compound is synthesized via condensation reactions using precursors like 3-dimethylamino-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-acrylonitrile. Key steps include:

  • Reaction conditions : Reflux in ethanol or dry benzene (80–100°C, 2–4 hours).
  • Workup : Filtration and crystallization from solvents like DMSO or ethanol .
  • Yields : Typically 75–85% after purification. For example, derivatives like 4-amino-3-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-benzo[4,5]imidazo[1,2-a]-pyrimidine (11) are isolated in 75% yield .

Q. How are spectroscopic techniques utilized to characterize this compound?

Characterization relies on:

  • IR spectroscopy : Identifies functional groups (e.g., CN stretch at ~2200 cm⁻¹, NH/OH stretches at 3200–3400 cm⁻¹) .
  • NMR spectroscopy :
    • ¹H NMR : Signals for CH₃O (δ 3.70–3.85 ppm), CH₂ (δ 2.50–3.20 ppm), and aromatic protons (δ 6.80–7.50 ppm).
    • ¹³C NMR : Resonances for carbonyls (δ 165–180 ppm) and nitrile carbons (δ 115–120 ppm) .
  • Melting points : Used to confirm purity (e.g., 155°C for compound 5 , 266°C for 15f ) .

Q. What solvent systems are optimal for purification?

  • Crystallization : Ethanol or DMSO yields high-purity solids (>95% by TLC).
  • Chromatography : Silica gel with petroleum ether/ethyl acetate (5:1) resolves polar derivatives .

Advanced Research Questions

Q. What reaction mechanisms explain the formation of pyrido[2,1-a]isoquinolines from this compound?

The compound acts as a dienophile in Diels-Alder-like cyclizations. For example:

  • Azo coupling : Reacts with diazonium salts to form hydrazone derivatives, which undergo intramolecular cyclization under acidic conditions to yield pyrido[2,1-a]isoquinolines .
  • Key intermediates : Zwitterionic adducts stabilize transition states, confirmed by X-ray crystallography (CCDC 611653) .

Q. How can discrepancies in analytical data (e.g., melting points or NMR shifts) be addressed?

  • Purity checks : Recrystallize from alternate solvents (e.g., DMF for high-melting compounds).
  • Dynamic NMR : Resolves overlapping signals caused by tautomerism (e.g., enamine-imine equilibria) .
  • X-ray diffraction : Validates molecular geometry when spectral data conflicts (e.g., crystal structure of 17a ) .

Q. What strategies enhance biological activity in derivatives?

  • Structural modifications : Introduce electron-withdrawing groups (e.g., benzothiazole in 17a ) to improve binding to biological targets.
  • Pharmacophore optimization : Derivatives like 3-phenylaminocarbonyl-substituted analogs (15g ) show enhanced analgesic activity (27.10 min vs. 16.60 min for metamizole sodium in mice) .

Q. How does computational modeling assist in understanding reactivity?

  • DFT calculations : Predict regioselectivity in cyclization reactions (e.g., preference for 6-membered ring formation over 5-membered).
  • Molecular docking : Screens derivatives for interactions with enzymes like acetylcholinesterase or malaria targets .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Solvent volume : Ethanol reflux on multigram scales requires efficient distillation setups.
  • Byproduct control : Monitor azo coupling reactions via in-situ IR to minimize hydrazine byproducts .

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